1-(1H-indol-3-yl)-2-(4-methoxyphenoxy)ethanone
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Overview
Description
1-(1H-indol-3-yl)-2-(4-methoxyphenoxy)ethanone is an organic compound that features an indole moiety linked to a methoxyphenoxy group via an ethanone bridge
Preparation Methods
The synthesis of 1-(1H-indol-3-yl)-2-(4-methoxyphenoxy)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 1H-indole-3-carboxaldehyde with 4-methoxyphenol in the presence of a base, followed by oxidation to form the desired ethanone compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-(1H-indol-3-yl)-2-(4-methoxyphenoxy)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The indole and methoxyphenoxy groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1H-indol-3-yl)-2-(4-methoxyphenoxy)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(1H-indol-3-yl)-2-(4-methoxyphenoxy)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(1H-indol-3-yl)-2-(4-methoxyphenoxy)ethanone can be compared with other similar compounds, such as:
1-(1H-indol-3-yl)-2-phenoxyethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(1H-indol-3-yl)-2-(4-hydroxyphenoxy)ethanone: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C17H15NO3/c1-20-12-6-8-13(9-7-12)21-11-17(19)15-10-18-16-5-3-2-4-14(15)16/h2-10,18H,11H2,1H3 |
InChI Key |
UBLNVHWDNXYGDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)C2=CNC3=CC=CC=C32 |
solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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